

# (R,R)-Lrrk2-IN-7: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **(R,R)-Lrrk2-IN-7**, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, kinase biology, and drug discovery.

## Chemical Structure and Physicochemical Properties

**(R,R)-Lrrk2-IN-7** is a stereoisomer of Lrrk2-IN-7. Its specific stereochemistry is crucial for its biological activity.

Chemical Structure:

- IUPAC Name: 4-((R)-4-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)pyrimidin-4-yl)-1-((1s,4s)-4-cyanocyclohexyl)-1H-indazole-6-carbonitrile
- CAS Number: 2307277-93-4[1]
- SMILES: CC(C)(O)[C@@H]1CCN(C1)c2ncc(nc2)-c3cc4c(cn3)c(cc(c4)C#N)C#N

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C24H26N6O	<a href="#">[2]</a>
Molecular Weight	414.50 g/mol	
Solubility	DMSO: 100 mg/mL (241.25 mM)	<a href="#">[3]</a>

## Pharmacological Properties

**(R,R)-Lrrk2-IN-7** is a highly potent and selective inhibitor of LRRK2 kinase activity, demonstrating significant potential for in vitro and in vivo studies.

### In Vitro Activity:

Parameter	Value	Species/Cell Line	Reference
IC50 (LRRK2)	0.9 nM		<a href="#">[3]</a> <a href="#">[4]</a>
BCRP IC50	0.12 $\mu$ M	Human	<a href="#">[3]</a> <a href="#">[4]</a>

### In Vivo Activity:

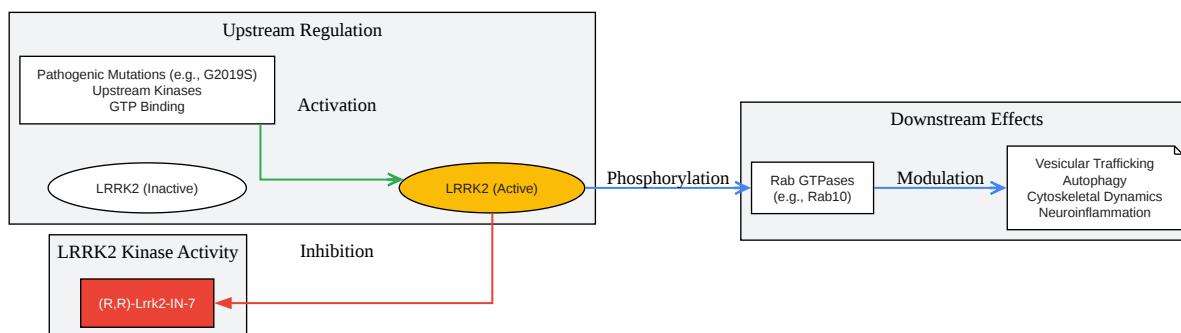
Parameter	Value	Species	Conditions	Reference
EC50 (pS935 LRRK2 reduction)	0.18 nM	Rat (brain striatum)	Acute (2 h) PK/PD study	<a href="#">[3]</a>
Tolerability	No significant histopathology up to 100 mg/kg once a day	Rat	7-day dose limiting toxicity study	<a href="#">[3]</a> <a href="#">[4]</a>
AUCtot (at 100 mg/kg)	330 $\mu$ M·h	Rat	7-day dose limiting toxicity study	<a href="#">[3]</a> <a href="#">[4]</a>

Selectivity:

**(R,R)-Lrrk2-IN-7** exhibits over 1000-fold selectivity for LRRK2 compared to a broad panel of other kinases, ion channels, and CYP enzymes.[3][4]

## Signaling Pathways

LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase and a GTPase. Its signaling network is intricate and implicated in various cellular processes. Inhibition of LRRK2 kinase activity by compounds like **(R,R)-Lrrk2-IN-7** is a key therapeutic strategy being explored for Parkinson's disease.



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Caption: LRRK2 Signaling Pathway and Point of Inhibition.

## Experimental Protocols

### In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard method for measuring the kinase activity of recombinant LRRK2 in vitro using a radioactive isotope.

**Materials:**

- Recombinant LRRK2 protein (e.g., GST-tagged)
- Myelin Basic Protein (MBP) as a generic substrate
- Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM  $\beta$ -glycerophosphate)
- ATP solution (10 mM)
- MgCl<sub>2</sub> solution (20 mM)
- [ $\gamma$ -<sup>32</sup>P]ATP
- **(R,R)-Lrrk2-IN-7** or other inhibitors dissolved in DMSO
- 5x Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- Phosphorimager

**Procedure:**

- Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.
- Add the desired concentration of **(R,R)-Lrrk2-IN-7** or DMSO (vehicle control) to the reaction mixture. The final DMSO concentration should not exceed 1%.
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.
- Initiate the kinase reaction by adding a mixture of ATP, MgCl<sub>2</sub>, MBP, and [ $\gamma$ -<sup>32</sup>P]ATP. A typical final concentration is 100  $\mu$ M ATP.
- Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[\[5\]](#)
- Stop the reaction by adding 5x Laemmli sample buffer.[\[5\]](#)

- Boil the samples at 95-100°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the incorporation of  $^{32}\text{P}$  into MBP and LRRK2 (autophosphorylation) using a phosphorimager.
- Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.

## Cellular Assay for LRRK2 pS935 Inhibition

This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase activity in cells.

### Materials:

- HEK293 cells or other suitable cell line overexpressing LRRK2
- Cell culture medium and supplements
- **(R,R)-Lrrk2-IN-7** or other inhibitors dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
- Secondary antibodies (HRP-conjugated)
- Western blot apparatus and reagents
- Chemiluminescence detection system

### Procedure:

- Plate the LRRK2-overexpressing cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **(R,R)-Lrrk2-IN-7** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Prepare samples for western blotting by adding Laemmli sample buffer and boiling.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against pS935-LRRK2 and total-LRRK2 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
- Quantify the band intensities for pS935-LRRK2 and total-LRRK2.
- Normalize the pS935 signal to the total LRRK2 signal for each sample.
- Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC<sub>50</sub> value.

## In Vivo Pharmacodynamic Study in Rodents

This protocol provides a general framework for evaluating the in vivo efficacy of an LRRK2 inhibitor by measuring the reduction of pS935 LRRK2 in rodent brain tissue.

## Materials:

- **(R,R)-Lrrk2-IN-7** or other inhibitors formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)[3]
- Rodents (e.g., rats or mice)
- Oral gavage needles or other appropriate dosing equipment
- Anesthesia and surgical tools for tissue collection
- Homogenization buffer with protease and phosphatase inhibitors
- Equipment for tissue homogenization (e.g., dounce homogenizer or bead beater)
- Western blot or ELISA reagents for pS935 and total LRRK2 detection

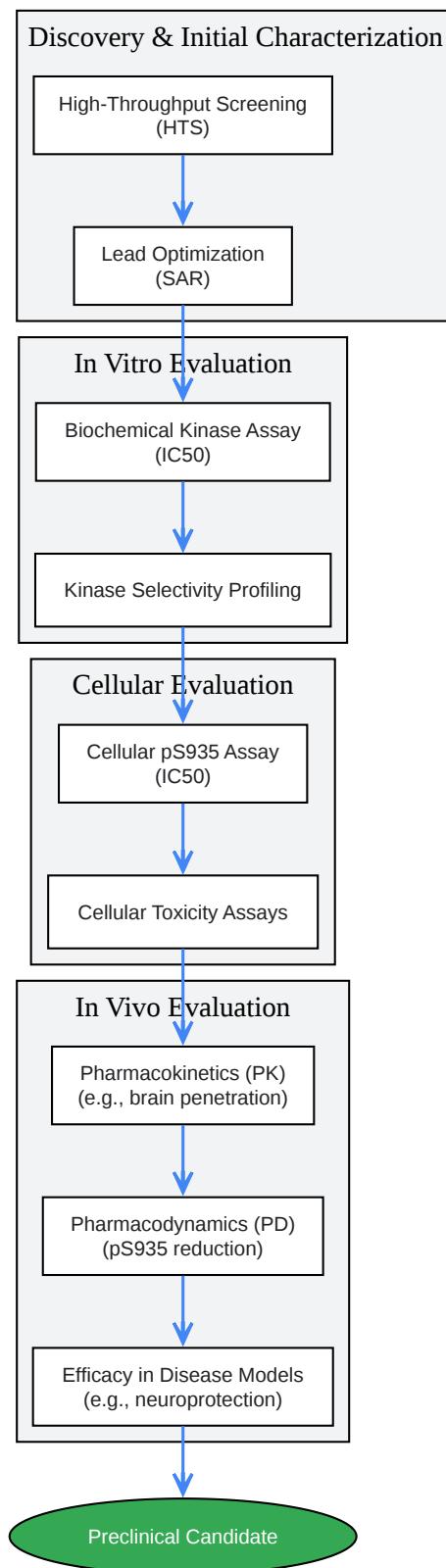
## Procedure:

- Acclimate the animals to the housing conditions for at least one week before the experiment.
- Prepare the dosing formulation of **(R,R)-Lrrk2-IN-7** at the desired concentration. A common vehicle can be prepared by mixing DMSO, PEG300, Tween-80, and saline.[3]
- Administer the inhibitor or vehicle control to the animals via the desired route (e.g., oral gavage).
- At a specified time point after dosing (e.g., 2 hours for an acute study), euthanize the animals.[3]
- Rapidly dissect the brain and isolate the region of interest (e.g., striatum).
- Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.
- Homogenize the tissue in ice-cold homogenization buffer.
- Clarify the homogenate by centrifugation to obtain the protein lysate.
- Determine the protein concentration of the lysates.

- Analyze the levels of pS935-LRRK2 and total-LRRK2 in the lysates using western blotting or a quantitative immunoassay (e.g., ELISA).
- Normalize the pS935 signal to the total LRRK2 signal for each animal.
- Compare the pS935/total LRRK2 ratio in the inhibitor-treated group to the vehicle-treated group to determine the *in vivo* target engagement.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel LRRK2 inhibitor.

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Caption: Preclinical Workflow for LRRK2 Inhibitor Development.

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